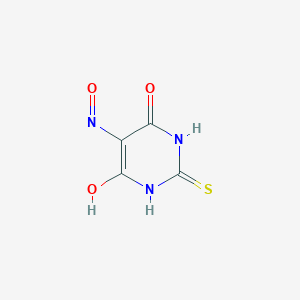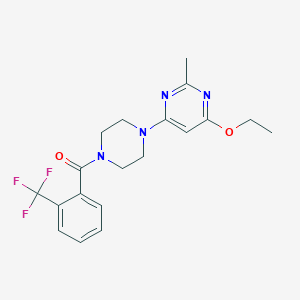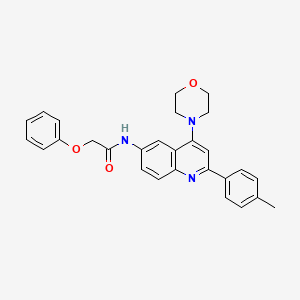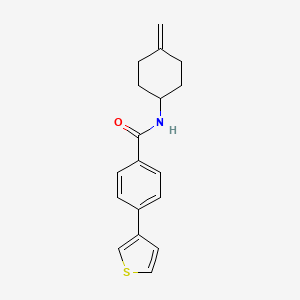
(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester, also known as DIMBOA-Me, is a chemical compound that belongs to the class of hydroxamic acids. It is a derivative of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), which is a natural product found in maize plants. DIMBOA-Me has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. It also acts as an antioxidant by donating hydrogen atoms to free radicals, which neutralizes their reactivity. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of trypsin and chymotrypsin, which are enzymes involved in the breakdown of proteins. It also has antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in studying their role in various biological processes. Additionally, its antioxidant properties can be useful in studying oxidative stress and its effects on cells. However, one limitation of using this compound is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or enzyme being studied.
Direcciones Futuras
There are several future directions for research involving (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester. One area of interest is its potential as an anti-tumor agent, as it has been shown to induce apoptosis in certain cancer cell lines. Additionally, further research could be conducted on its antioxidant properties and its potential use in preventing oxidative damage to cells. Furthermore, the development of new synthesis methods for this compound could lead to its increased availability for use in scientific research.
Métodos De Síntesis
The synthesis of (R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester involves the reaction of DIMBOA with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol and ethanol.
Aplicaciones Científicas De Investigación
(R)-4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-2-hydroxy-butyric acid methyl ester has been used in various scientific research studies due to its ability to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin. It has also been shown to have antioxidant properties and can scavenge free radicals, which can cause oxidative damage to cells. Additionally, this compound has been studied for its potential anti-inflammatory and anti-tumor effects.
Propiedades
IUPAC Name |
methyl (2R)-4-(1,3-dioxoisoindol-2-yl)-2-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-19-13(18)10(15)6-7-14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,10,15H,6-7H2,1H3/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEAEYZYJCMLHF-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCN1C(=O)C2=CC=CC=C2C1=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)

![Methyl 4-[[4-(dipropylsulfamoyl)benzoyl]amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2394406.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2394409.png)



![2-[(4-Methylphenyl)sulfanyl]nicotinaldehyde oxime](/img/structure/B2394420.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)

![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)